molecular formula C10H8ClNO B12831494 1-(4-chloro-1H-indol-3-yl)ethan-1-one

1-(4-chloro-1H-indol-3-yl)ethan-1-one

Cat. No.: B12831494
M. Wt: 193.63 g/mol
InChI Key: IUAITJBDUFLNOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chloro-1H-indol-3-yl)ethan-1-one (CAS 1346649-95-3) is a high-purity chlorinated indole derivative with a molecular formula of C 10 H 8 ClNO and a molecular weight of 193.63 g/mol . This compound serves as a versatile and valuable synthetic intermediate in organic chemistry and medicinal chemistry research. Indole derivatives are recognized for their significant physiological activities and are important structures in the development of novel compounds for agricultural and pharmaceutical applications . Researchers utilize this acetyl-substituted chloroindole scaffold to explore structure-activity relationships and to synthesize more complex molecules for biological evaluation. The compound is provided with the MDL number MFCD20489533 . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

1-(4-chloro-1H-indol-3-yl)ethanone

InChI

InChI=1S/C10H8ClNO/c1-6(13)7-5-12-9-4-2-3-8(11)10(7)9/h2-5,12H,1H3

InChI Key

IUAITJBDUFLNOD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CNC2=C1C(=CC=C2)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1 4 Chloro 1h Indol 3 Yl Ethan 1 One and Analogues

Strategic Approaches to the Synthesis of the Indole-Ethanone Core

The synthesis of the 1-(4-chloro-1H-indol-3-yl)ethan-1-one framework is primarily achieved through methods that either construct the indole (B1671886) ring system first, followed by acylation, or build the acylated indole in a more direct fashion.

Direct Acylation and Electrophilic Substitution at the Indole C3-Position

The most common and direct method for the synthesis of 3-acetylindoles, including the 4-chloro analogue, is through the electrophilic substitution of the indole ring at the C3-position. The Friedel-Crafts acylation is a prominent example of this strategy. In this reaction, 4-chloroindole (B13527) is treated with an acylating agent, such as acetic anhydride (B1165640) or acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride, zinc chloride, or boron trifluoride. The C3-position of the indole ring is highly nucleophilic, making it the preferred site for electrophilic attack.

Another approach involves the Vilsmeier-Haack reaction, which can be adapted to introduce an acetyl group. While typically used for formylation, modifications of this reaction can lead to the formation of 3-acetylindoles.

ReagentCatalystSolventTypical YieldReference
Acetic anhydrideZinc chlorideTolueneHigh
Acetyl chlorideAluminum chlorideDichloromethaneModerate to High
Acetic anhydrideIndium(III) triflateDichloromethaneGood

Applications of Fischer Indole Synthesis and Modified Protocols for Indole Ring Formation

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring itself. To synthesize this compound using this approach, one would start with (3-chlorophenyl)hydrazine (B1595953) and a suitable ketone, such as 3-oxobutanal or a protected form, which would provide the acetyl group at the C3-position upon cyclization. The reaction is typically catalyzed by acids like polyphosphoric acid (PPA), sulfuric acid, or Lewis acids.

Modifications to the Fischer indole synthesis have been developed to improve yields and accommodate a wider range of functional groups. For instance, the use of microwave irradiation has been shown to accelerate the reaction and often leads to cleaner products.

Novel Synthetic Routes and Optimized Reaction Conditions for 3-Acetylindoles

Recent research has focused on developing more efficient and environmentally friendly methods for the synthesis of 3-acetylindoles. One such approach involves the use of indium(III) triflate as a catalyst for the acylation of indoles with acetic anhydride, which has been shown to be effective for a variety of substituted indoles.

Another novel method describes a one-pot synthesis of 3-acetylindole (B1664109) derivatives from indole and α-diazoketones catalyzed by rhodium(II) acetate (B1210297). This methodology offers a different disconnection approach and can be a powerful tool for accessing complex indole structures.

Furthermore, optimization of reaction conditions, such as solvent choice and catalyst loading, has been a key area of investigation to improve the synthesis of 3-acetylindoles. For example, the use of ionic liquids as recyclable solvents and catalysts has been explored.

Derivatization and Functionalization Strategies of the 1H-Indole Skeleton

Once the this compound core is synthesized, it can be further modified at various positions to generate a library of analogues with diverse properties.

Modifications at the Indole Nitrogen (N1-position) for Structural Diversification

The nitrogen atom of the indole ring (N1-position) is a common site for functionalization. N-alkylation can be achieved by treating the indole with an alkyl halide in the presence of a base like sodium hydride or potassium carbonate. This allows for the introduction of a wide range of alkyl groups.

N-arylation can be accomplished through copper- or palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This introduces an aryl group at the N1-position, significantly altering the electronic and steric properties of the molecule.

N-acylation is another possibility, where an acyl group is introduced onto the indole nitrogen using an acyl chloride or anhydride. This can serve as a protecting group or as a means to introduce further functionality.

Reaction TypeReagentsCatalystBaseReference
N-alkylationAlkyl halide-Sodium hydride
N-arylationAryl halidePalladium or CopperBase (e.g., K3PO4)
N-acylationAcyl chloride-Pyridine

Transformation of the Ethanone (B97240) Moiety and Introduction of Side Chains

The ethanone (acetyl) group at the C3-position is a versatile handle for further chemical transformations. The carbonyl group can undergo reduction to an alcohol using reducing agents like sodium borohydride, which can then be further functionalized.

The α-protons of the acetyl group are acidic and can be deprotonated to form an enolate, which can then react with various electrophiles. This allows for the introduction of alkyl, acyl, or other groups at the α-position.

Condensation reactions, such as the aldol (B89426) condensation, can be performed with the acetyl group to build more complex side chains. For instance, reaction with an aldehyde will extend the side chain and introduce new functional groups. The Mannich reaction is another powerful tool to introduce aminomethyl groups by reacting the 3-acetylindole with formaldehyde (B43269) and a secondary amine.

TransformationReagentsProduct TypeReference
ReductionSodium borohydrideAlcohol
α-AlkylationAlkyl halide, Baseα-Substituted ketone
Aldol CondensationAldehyde, Baseα,β-Unsaturated ketone
Mannich ReactionFormaldehyde, Secondary amineβ-Amino ketone

Selective Halogenation and Other Substitutions on the Indole Benzene (B151609) Ring (e.g., C4-chloro, C5-chloro)

The functionalization of the benzene ring of the indole nucleus, particularly at the C4 and C5 positions, presents a significant challenge due to the inherent reactivity of the C3 position. quora.com However, strategic modifications of 3-acetylindoles, such as this compound, have enabled selective substitutions on the carbocyclic ring. The presence of a carbonyl group at the C3 position can be exploited to direct reactions to other parts of the indole scaffold. kaist.ac.kr

Directing group strategies are paramount for achieving regioselectivity at the C4 and C5 positions. While the C3-acetyl group itself can be used, more effective directing can be achieved with related functionalities. For instance, the use of a trifluoroacetyl group (-COCF₃) at the C3 position has been shown to be a weakly coordinating but effective directing group for C4-H activation. bohrium.comrsc.org This strategy facilitates palladium-catalyzed C4-arylation and rhodium(III)-catalyzed hydroarylation and oxidative Heck-type reactions. bohrium.comrsc.org

Ruthenium(II)-catalyzed reactions have emerged as a powerful tool for the difunctionalization of the indole benzene ring. A notable protocol allows for the direct diamidation of 3-carbonylindoles at both the C4 and C5 positions simultaneously using dioxazolones as the amidating agent. kaist.ac.kr This method demonstrates excellent functional group tolerance and proceeds under mild conditions, offering an efficient route to highly functionalized indole analogues. kaist.ac.kr

Beyond metal-catalyzed C-H activation, traditional electrophilic substitution can be guided by the existing substitution pattern. The synthesis of di-halogenated indoles, such as 5-bromo-4-chloro-1H-indol-3-ol, often involves the direct halogenation of an indole precursor under controlled conditions, demonstrating that multiple halogen atoms can be selectively introduced onto the benzene portion of the ring system. smolecule.com

The table below summarizes various selective substitution reactions on the indole benzene ring, highlighting the conditions and resulting products.

Reaction TypeIndole Substrate TypeKey Reagents/CatalystPosition(s) FunctionalizedProduct TypeReference
C4-ArylationN-methyl-3-(trifluoroacetyl)indolePd(OAc)₂, Ag₂CO₃, AreneC44-Aryl-3-(trifluoroacetyl)indole bohrium.com
C4/C5-Diamidation3-Carbonylindoles[Ru(p-cymene)Cl₂]₂, AgSbF₆, DioxazoloneC4, C54,5-Diamido-3-carbonylindole kaist.ac.kr
C4-HydroarylationN-methyl-3-(trifluoroacetyl)indole[RhCp*Cl₂]₂, AgSbF₆, Maleimide, AcOHC44-(Succinimidyl)indole rsc.org
Direct HalogenationIndoleBrominating/Chlorinating agentsC4, C55-Bromo-4-chloro-1H-indol-3-ol smolecule.com

Advanced Synthetic Techniques for Analog Library Generation

The generation of diverse libraries of analogues based on the this compound scaffold is crucial for exploring structure-activity relationships. Advanced synthetic techniques have moved beyond traditional one-at-a-time synthesis to more efficient, high-throughput methods. numberanalytics.com

Computational Modeling has become an essential preliminary step in library design. numberanalytics.com By simulating molecular properties and predicting reactivity, researchers can prioritize synthetic targets that are most likely to possess desired characteristics. This in-silico screening reduces the number of compounds that need to be physically synthesized, saving time and resources. For instance, modeling can predict the binding affinity of indole analogues to a specific biological target, guiding the selection of substituents on the indole ring. numberanalytics.com

High-Throughput Screening (HTS) of reactions is another cornerstone of modern analogue generation. numberanalytics.com This technique involves rapidly performing and analyzing a large number of chemical reactions in parallel, often in microplate format. HTS allows for the swift optimization of reaction conditions (e.g., catalysts, solvents, temperature) for key synthetic steps, such as the C-H functionalization reactions discussed previously. kaist.ac.krbohrium.com By identifying the most efficient conditions, entire libraries of analogues can be produced more rapidly.

The development of robust and versatile synthetic routes is key to library generation. Methodologies that allow for the late-stage functionalization of a common intermediate are particularly valuable. For example, a synthetic route that efficiently produces a core indole structure can be followed by a variety of palladium-catalyzed cross-coupling reactions to introduce diverse aryl or heteroaryl groups at specific positions, thereby creating a library of analogues. nih.gov Collections of 3-substituted indole derivatives have been prepared using such systematic approaches to test for specific biological activities. nih.gov

The table below outlines the application of these advanced techniques in the context of generating indole analogue libraries.

TechniqueApplication in Library GenerationExample/Potential Use CaseReference
Computational ModelingPredicts molecular properties to prioritize synthetic targets and design new molecules with specific features.Designing analogues of this compound with improved binding to a target enzyme. numberanalytics.com
High-Throughput Screening (HTS)Rapidly optimizes reaction conditions for key synthetic steps, enabling faster library synthesis.Screening various ligands and catalysts for the C4-arylation of the indole core to maximize yield and substrate scope. numberanalytics.com
Combinatorial Chemistry / Parallel SynthesisSystematically combines a set of building blocks (e.g., different indoles and coupling partners) to create a large, structured library of compounds.Reacting a core indole intermediate with a diverse set of boronic acids in a Suzuki coupling reaction array. nih.gov
Late-Stage FunctionalizationIntroduces chemical diversity at a late step in a synthetic sequence, allowing for the rapid creation of analogues from a common advanced intermediate.Taking a pre-formed complex indole and performing selective halogenation or arylation on the benzene ring. nih.govnih.gov

Biological Activity and Mechanistic Investigations of 1 4 Chloro 1h Indol 3 Yl Ethan 1 One Derivatives

Antimicrobial Potential

The indole (B1671886) nucleus is a well-established pharmacophore in the development of antimicrobial agents, and derivatives of 4-chloro-3-acetylindole are no exception. nih.govresearchgate.net These compounds have been investigated for their ability to combat a range of pathogenic bacteria and fungi, including drug-resistant strains.

Antibacterial Efficacy and Characterization of Target Pathogen Spectrum (e.g., S. aureus, E. coli, B. subtilis, MRSA)

Derivatives incorporating the chloro-indole moiety have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that the presence and position of halogen atoms, such as chlorine, can be critical for the efficacy of these compounds. nih.gov For example, certain indole derivatives substituted with a m-chlorophenyl group have shown notable activity against Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

In one study, indole-triazole derivatives were synthesized and evaluated for their antibacterial effects. nih.gov Compound 3d , an indole-triazole derivative, exhibited excellent activity against MRSA, surpassing the efficacy of the standard antibiotic ciprofloxacin. nih.gov Similarly, compound 2h , an indole-thiadiazole, was also highly effective against S. aureus. nih.gov Another investigation highlighted a bis-indole derivative, 3-((4-chlorophenyl)(2-phenyl-1H-indol-3-yl)methyl)-2-phenyl-1H-indole , which displayed greater antibacterial activity against S. aureus and E. coli than the standard drug Ampicillin. researchgate.net Furthermore, the development of 3-substituted-1H-imidazol-5-yl-1H-indoles led to the identification of compounds with potent activity against MRSA, with some analogues showing a Minimum Inhibitory Concentration (MIC) of ≤ 0.25 µg/mL. nih.gov

Table 1: Antibacterial Activity (MIC in µg/mL) of Selected Indole Derivatives

Compound Type Derivative Example S. aureus MRSA E. coli B. subtilis Reference
Indole-thiadiazole Compound 2h 6.25 >50 25 25 nih.gov
Indole-triazole Compound 3d 12.5 6.25 50 25 nih.gov
Indole-carbothioamide Compound 1h >50 6.25 50 50 nih.gov
Bis-Indole 3-((4-chlorophenyl)...) More active than Ampicillin - More active than Ampicillin - researchgate.net
Imidazole-indole Analogue 26 - ≤ 0.25 - - nih.gov

Antifungal Efficacy against Fungal Species (e.g., Candida spp., Aspergillus niger)

The antifungal potential of chloro-indole derivatives has been particularly noted against various Candida species. In a study evaluating a series of indole derivatives, many compounds were found to be highly active against Candida krusei, with some demonstrating greater efficacy than the standard antifungal drug fluconazole. nih.gov The most active compounds in this regard belonged to the indole-triazole group, followed by indole-thiadiazoles. nih.gov For instance, indole-triazole derivatives 3b-d showed an MIC of 3.125 µg/mL against C. krusei. nih.gov

Research into bis-indole derivatives also confirmed antifungal activity against pathogenic fungi such as Candida albicans and Aspergillus clavatus. researchgate.net The development of new antifungal agents is critical due to the rise of resistant fungal strains and the toxicity associated with some current therapies. nih.gov The promising results from these indole derivatives suggest they are strong candidates for further development. nih.gov

Table 2: Antifungal Activity (MIC in µg/mL) of Selected Indole Derivatives

Compound Type Derivative Example Candida albicans Candida krusei Reference
Indole-carbothioamide Compound 1b 3.125 6.25 nih.gov
Indole-thiadiazole Compound 2c 3.125 6.25 nih.gov
Indole-triazole Compound 3d 3.125 3.125 nih.gov

Mechanistic Insights into Antimicrobial Action (e.g., DNA Gyrase Inhibition, Interaction with Bacterial Cell Components)

The antimicrobial effects of indole derivatives are believed to be exerted through various mechanisms of action. One of the most significant is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. oup.comyoutube.com Indole-containing compounds have been identified as potent inhibitors of DNA gyrase, often by targeting the ATP-binding site of its GyrB subunit. oup.comnih.gov This mode of action is similar to that of aminocoumarin antibiotics and can inhibit DNA supercoiling without causing double-strand breaks. nih.gov Molecular docking studies have supported the hypothesis that the indole moiety can bind within the ATP-binding pocket of GyrB. nih.govnih.gov

Besides DNA gyrase, other mechanisms have been proposed. Some indole derivatives are thought to function as inhibitors of the NorA efflux pump in S. aureus, which is a major contributor to antibiotic resistance in this pathogen. nih.gov By inhibiting this pump, the compounds can increase the susceptibility of the bacteria to various drugs. nih.gov Additionally, for certain aminoguanidine-indole derivatives, dihydrofolate reductase (DHFR) has been identified as a potential target. nih.gov The disruption of bacterial membrane integrity and depolarization of the membrane have also been observed as potential modes of action. nih.gov

Anticancer and Antiproliferative Activities

The indole scaffold is a cornerstone in the design of anticancer agents, and derivatives featuring a chloro-substitution have shown significant promise. mdpi.com These compounds have been evaluated for their ability to kill cancer cells (cytotoxicity) and prevent their proliferation across a variety of human cancer cell lines.

In Vitro Cytotoxicity Evaluation against Various Cancer Cell Lines (e.g., MCF-7, A549, HepG2)

Numerous studies have synthesized and tested derivatives of chloro-indoles for their cytotoxic effects against a panel of human cancer cell lines, including MCF-7 (breast), A549 (lung), and HepG2 (liver). tandfonline.comnih.govmdpi.com

A series of 5-chloro-indole-2-carboxamide derivatives demonstrated potent antiproliferative activity, particularly against the MCF-7 breast cancer cell line. nih.gov Several compounds in this series exhibited GI₅₀ (concentration for 50% growth inhibition) values more potent than the reference drug doxorubicin. nih.gov For example, compounds 5d and 5e had GI₅₀ values of 0.95 µM and 1.12 µM, respectively, against MCF-7 cells. nih.gov

Similarly, another class of derivatives, 5-chloro-indole-2-carboxylates, also showed significant antiproliferative effects. mdpi.com Compound 3e from this series was found to be more effective than the reference drug erlotinib (B232) against Panc-1 (pancreatic), MCF-7, and A-549 cancer cell lines, with a mean GI₅₀ of 29 nM. mdpi.com Research on 1,2,4-triazole (B32235) derivatives has also identified compounds with potent antiproliferative activity in HepG2 liver cancer cells, with IC₅₀ values in the low micromolar range. cu.edu.eg

Table 3: In Vitro Cytotoxicity (IC₅₀/GI₅₀ in µM) of Selected Chloro-Indole Derivatives

Compound Type Derivative Example MCF-7 (Breast) A549 (Lung) HepG2 (Liver) Reference
5-Chloro-indole-2-carboxamide Compound 5d 0.95 1.15 - nih.gov
5-Chloro-indole-2-carboxamide Compound 5e 1.12 1.45 - nih.gov
5-Chloro-indole-2-carboxylate Compound 3e 0.029 (Mean GI₅₀) 0.029 (Mean GI₅₀) - mdpi.com
1,2,4-Triazole Derivative Compound 3c - - 4.83 cu.edu.eg
1,2,4-Triazole Derivative Compound 3d - - 2.88 cu.edu.eg

Elucidation of Cellular and Molecular Mechanisms of Anticancer Action (e.g., Induction of Apoptosis, Inhibition of Specific Enzymes like FAK, Modulation of Topoisomerase Activity)

The anticancer effects of chloro-indole derivatives are underpinned by several cellular and molecular mechanisms. A primary mechanism is the induction of apoptosis, or programmed cell death. mdpi.com Studies on 5-chloro-indole-2-carboxamide derivatives showed they potently induce apoptosis, as evidenced by their effects on apoptotic markers such as increasing the levels of caspases 3, 8, and 9, cytochrome C, and the pro-apoptotic protein Bax, while decreasing the anti-apoptotic protein Bcl2. nih.govresearchgate.net

Another key target for these compounds is Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is overexpressed in many cancers and plays a crucial role in cell survival, proliferation, and migration. cu.edu.egnih.gov Certain 1,2,4-triazole derivatives have been identified as potent FAK inhibitors, with compound 3d showing an IC₅₀ value of 18.10 nM, which is more potent than the reference inhibitor GSK-2256098. cu.edu.eg Inhibition of FAK by these compounds leads to the suppression of downstream pro-survival pathways, including PI3K, Akt, JNK, and STAT3, ultimately resulting in apoptosis and cell cycle arrest. cu.edu.eg

Furthermore, indole derivatives have been found to exert their anticancer effects by inhibiting other critical enzymes. Some derivatives containing (bis-5-chloro-indol-3-yl)methyl substituents act as inhibitors of thymidine (B127349) phosphorylase, an enzyme involved in tumor angiogenesis and growth. mdpi.com Other indole-based compounds have been reported to suppress DNA topoisomerases, which are essential for managing DNA topology during replication and transcription. mdpi.com

Anti-inflammatory and Analgesic Properties

The indole core is a privileged structure in the design of anti-inflammatory and analgesic agents. Research into derivatives of 1-(4-chloro-1H-indol-3-yl)ethan-1-one has sought to leverage this potential, leading to the identification of compounds with significant preclinical activity.

Evaluation in Preclinical in vivo Anti-inflammatory Models

The anti-inflammatory potential of chloro-indole derivatives has been assessed using established in vivo models, such as the carrageenan-induced paw edema test in mice, a standard model for acute inflammation. In one study, a series of synthetic indole derivatives were evaluated, among which N-(4´-Chlorophenyl)(4,6-dimethoxy-2,3-diphenyl-1H-indol-7-yl)methanimine demonstrated notable anti-inflammatory effects. researchgate.net This particular compound was identified as one of the most potent derivatives from a library of 24 synthetic indoles. researchgate.net The evaluation typically involves administering the test compound before inducing inflammation with carrageenan and measuring the reduction in paw edema over several hours compared to a control group. researchgate.net

Other studies on different, yet related, heterocyclic scaffolds have also demonstrated success in similar models. For instance, derivatives of 1,2,4-triazole have shown significant anti-inflammatory activity, with some compounds exhibiting edema inhibition comparable to or greater than the standard drug ibuprofen. nih.govnih.gov Similarly, novel thiazole (B1198619) derivatives have been identified as potent anti-inflammatory agents in carrageenan-induced inflammation assays. frontiersin.orgresearchgate.net These findings from related heterocyclic compounds underscore the therapeutic potential of targeting inflammatory pathways with novel synthetic molecules.

Understanding Modulation of Peripheral Pain Mechanisms

The analgesic activity of indole derivatives is often linked to their anti-inflammatory properties, as inflammation is a key driver of peripheral pain. Pain resulting from tissue damage involves the release of inflammatory mediators that sensitize primary afferent neurons. nih.gov The analgesic effects of chloro-indole derivatives have been investigated using models like the hot-plate test, which measures the response latency to a thermal stimulus. researchgate.net The compound N-(4´-Chlorophenyl)(4,6-dimethoxy-2,3-diphenyl-1H-indol-7-yl)methanimine was found to have significant analgesic potential in this assay. researchgate.net

While the hot-plate test can indicate centrally mediated analgesia, the modulation of peripheral pain often involves interfering with the signaling cascade at the site of injury. The mechanism for many anti-inflammatory drugs involves the inhibition of prostaglandin (B15479496) synthesis by blocking cyclooxygenase (COX) enzymes. frontiersin.org Descending pain modulatory circuits, involving neurotransmitters like serotonin (B10506) and norepinephrine, also play a crucial role in regulating pain perception, and increasing their availability in the dorsal horn can inhibit pain transmission. nih.govnih.gov While specific mechanistic studies on the peripheral pain modulation of this compound derivatives are not extensively detailed in the provided results, their demonstrated anti-inflammatory activity suggests they likely interfere with the production or action of peripheral inflammatory and pain mediators.

Other Investigated Pharmacological Activities and Biological Interactions

Beyond anti-inflammatory and analgesic effects, the chloro-indole scaffold has been explored for a range of other therapeutic applications, reflecting the chemical versatility of the indole ring system.

Tyrosinase Inhibition Studies

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, making it a prime target for developing treatments for hyperpigmentation disorders. nih.gov Indole derivatives, due to their structural similarity to melanin precursors like 5,6-dihydroxyindole (B162784) (DHI), are promising candidates for tyrosinase inhibition. nih.gov A study focused on designing indole-thiourea derivatives found that several compounds exhibited potent tyrosinase inhibitory activity, with some surpassing the standard inhibitor, kojic acid. nih.gov

The inhibitory activity is highly dependent on the substituents on the indole ring. nih.gov For instance, compound 4b (an indole-thiourea derivative with a fluorine substituent) showed the highest activity with an IC₅₀ of 5.9 µM, which is significantly more potent than kojic acid (IC₅₀ = 16.4 µM). nih.gov Kinetic studies revealed a competitive mode of inhibition, suggesting that the compounds compete with the substrate for binding to the enzyme's active site. nih.gov The presence of electron-withdrawing groups, such as halogens, on the benzene (B151609) ring of the indole structure was found to enhance inhibitory activity. nih.gov

Table 1: Tyrosinase Inhibitory Activity of Selected Indole-Thiourea Derivatives

CompoundSubstituent on Benzene RingIC₅₀ (µM)
4b4-Fluoro5.9 ± 2.47
4c4-Chloro13.2 ± 1.68
4d4-Bromo14.9 ± 2.86
Kojic Acid (Standard)N/A16.4 ± 3.53

Receptor Agonist/Antagonist Activities (e.g., Serotonin Receptors, RXFP3/4)

The structural framework of indole is present in many endogenous neuromodulators, making its derivatives prime candidates for interacting with various receptor systems.

Serotonin Receptors: The indole nucleus is the core of serotonin, a critical neurotransmitter. Consequently, indole derivatives have been extensively studied as modulators of serotonin receptors and transporters (SERT) for potential use in treating depression and other psychiatric disorders. nih.gov Studies on arylpiperazine derivatives linked to an indole moiety have identified compounds with high affinity for 5-HT₁A receptors and SERT. nih.gov In one series of compounds, substitution on the indole ring with halogens like fluorine or bromine led to more potent SERT ligands compared to the unsubstituted version. frontiersin.org

RXFP3/4 Receptors: The relaxin family peptide receptors 3 and 4 (RXFP3 and RXFP4) are G protein-coupled receptors implicated in processes like energy homeostasis and are activated by the neuropeptide relaxin-3. nih.govnih.gov Recently, the first potent, small-molecule dual agonists of RXFP3/4 have been discovered, featuring an indole-based scaffold. nih.govnih.gov One such agonist, known as compound 4, incorporates a chlorophenyl moiety and an indole core. nih.gov This compound was found to be a potent agonist with significantly different potencies for the two receptors. nih.gov Cryo-electron microscopy studies have revealed that the indole core of this small molecule inserts deep into the binding pocket of the receptors, mimicking the key interactions of the endogenous ligand, relaxin-3. nih.gov The agonistic activity of this compound was about 40-fold stronger at RXFP4 than at RXFP3. nih.gov

Table 2: Activity of a Small-Molecule Indole Derivative at RXFP3 and RXFP4 Receptors

ReceptorEC₅₀ (nM)
RXFP382
RXFP42

Anti-tubercular Agent Development against Mycobacterium tuberculosis

The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new anti-tubercular agents. researchgate.net The indole framework is a promising starting point for the development of such drugs. researchgate.net

Research has shown that substitutions on the indole ring are critical for anti-tubercular activity. A study on indole-2-carboxamides revealed that a 4,6-dichloroindole derivative (8g ) displayed the highest activity against the drug-sensitive H37Rv strain of Mtb, with a Minimum Inhibitory Concentration (MIC) of 0.32 µM. nih.gov This compound also showed high selectivity, suggesting minimal cytotoxicity to mammalian cells. nih.gov In another study, the effect of halogen substitution was explored, where 5-fluoroindole (B109304) (5-FI) showed potent activity with an MIC of 4.7 µM against both drug-sensitive and drug-resistant Mtb strains. acs.org In contrast, its chloro- and bromo-analogs (5-chloroindole and 5-bromoindole) were found to be inactive, suggesting that steric factors and the specific nature of the halogen atom are crucial for biological activity. acs.org

Table 3: Anti-tubercular Activity of Selected Chloro-Indole Derivatives against M. tuberculosis H37Rv

CompoundDescriptionMIC (µM)
8g4,6-dichloroindole-2-carboxamide derivative0.32
5-Chloroindole5-chloro-1H-indole>263.9
Isoniazid (Standard)First-line anti-TB drug-
Ethambutol (Standard)First-line anti-TB drug4.89

Anxiolytic Activity Investigations

Derivatives of this compound are among the numerous chemical structures being investigated for their potential anxiolytic (anti-anxiety) effects. The core of this research lies in the interaction with the GABAergic system, which is a primary target for many anxiolytic drugs. scirp.org The benzodiazepine (B76468) nucleus, a related heterocyclic structure, is a well-established pharmacophore in drugs used for anxiety, muscle relaxation, and anticonvulsant effects. mdpi.com

Research into novel anxiolytic agents often involves animal models to assess anxiety-like behaviors. Commonly used tests include the Elevated Plus-Maze (EPM) and the Zero Maze (EZM), which are designed to create a conflict between the animal's natural tendency to explore and its aversion to open, exposed areas. scirp.orgscirp.org An increase in the time spent in or the number of entries into the open arms of these mazes is indicative of an anxiolytic effect. nih.gov

In studies of other heterocyclic compounds, such as 4-hydroxyphenyl acetic acid (4-HPAA) derivatives, a significant anxiolytic effect was observed in both the EPM and EZM tests. scirp.org For instance, Isopropyl-4-hydroxy-[phenyl] acetate (B1210297) (IHPA) demonstrated a notable increase in open-arm exploration. scirp.org Molecular docking simulations, a computational technique to predict the binding affinity of a molecule to a target receptor, have been used to support these findings. These simulations often target the human GABA-A receptor, a key player in anxiety regulation. scirp.org The docking scores from these simulations can suggest a potential for effective interaction with the receptor. scirp.org

The mechanism of action for many anxiolytic compounds involves the enhancement of GABAergic neurotransmission. nih.gov For example, the anxiolytic-like effects of some compounds have been shown to be reversed by flumazenil, an antagonist of the benzodiazepine binding site on the GABA-A receptor. nih.gov This suggests that their anxiolytic activity is mediated through this specific receptor site. nih.gov

Table 1: Anxiolytic Activity Data of Selected Compounds

CompoundTest ModelObservationImplied Effect
Isopropyl-4-hydroxy-[phenyl] acetate (IHPA)EPM & EZMIncreased time in and entries into open armsAnxiolytic scirp.org
4-methoxyphenyl acetate (MPHA)EPMStatistically significant decrease in time spent in closed armsAnxiolytic scirp.org
HibalactoneEPM & LDBIncreased percentage of open arm entriesAnxiolytic nih.gov
Diazepam (Reference Drug)EPMIncreased percentage of open arm entriesAnxiolytic nih.gov

Antibiotic Resistance Modification Studies in Multi-Drug Resistant Strains

The growing threat of antibiotic resistance has spurred research into compounds that can modify or overcome resistance mechanisms in bacteria. One area of focus is the interaction between different chemical agents and their combined effect on resistant strains. Sub-inhibitory levels of certain antibiotics, such as tetracyclines, can potentiate selection for or against resistance when in the presence of other toxins or stressors. nih.gov

This phenomenon highlights that the selective pressure for or against antibiotic resistance is not solely dictated by the antibiotic itself but can be influenced by the surrounding chemical environment. nih.gov Research has shown that even low concentrations of an antibiotic can induce phenotypic changes in bacteria, making them more or less susceptible to other drugs. nih.gov

A critical area of concern is the spread of mobilized colistin (B93849) resistance (mcr) genes. Colistin is a last-resort antibiotic for treating infections caused by multidrug-resistant Gram-negative bacteria, particularly Enterobacteriaceae. nih.gov The emergence and dissemination of the mcr-1 gene, which confers resistance to colistin, poses a significant global health threat. nih.gov This gene enables bacteria to modify the target of colistin, rendering the antibiotic ineffective. nih.gov The search for compounds that can interfere with such resistance mechanisms is a key strategy in combating multidrug-resistant pathogens.

Inhibition of Phosphodiesterases (PDE4B)

Phosphodiesterase 4B (PDE4B) is an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a vital second messenger involved in numerous physiological processes, including inflammation. nih.govmdpi.com By breaking down cAMP, PDE4B helps to control inflammatory responses. The inhibition of PDE4 is a well-established therapeutic strategy for a variety of inflammatory conditions. mdpi.com

PDE4 inhibitors work by increasing intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines. mdpi.com This mechanism has led to the development of PDE4 inhibitors for diseases like chronic obstructive pulmonary disease (COPD) and asthma. mdpi.comresearchgate.net

The PDE4 family consists of four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D). nih.gov Selective inhibition of the PDE4B subtype is a topic of significant interest in drug discovery. Researchers have synthesized and evaluated various series of compounds for their ability to selectively inhibit PDE4B. For example, a series of 5,5-dioxo-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidines was developed and tested for PDE4B subtype selectivity. nih.gov One compound from this series, 2-(3-chloro-4-methoxyphenyl)-5,5-dioxo-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine, was identified as a highly selective PDE4B inhibitor. nih.gov

The development of inhaled PDE4 inhibitors is also being explored as a way to deliver the therapeutic agent directly to the lungs, potentially increasing efficacy and reducing systemic side effects. researchgate.net

Table 2: PDE4B Inhibition Data for Selected Compounds

CompoundTargetIC50 ValueSelectivity
2-(3-chloro-4-methoxyphenyl)-5,5-dioxo-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine (47)PDE4B3.0 nM433-fold over PDE4D nih.gov
RoflumilastPDE4B8.4 nM- mdpi.com
LASSBio-448 (34)PDE4B1.4 µM- mdpi.com
Formoterol-phthalazinone hybrid (23c)PDE4B20.104 µM- nih.gov

Structure Activity Relationship Sar Studies of 1 4 Chloro 1h Indol 3 Yl Ethan 1 One Analogues

Influence of Halogen Substituents on Biological Potency and Selectivity (e.g., Position and Nature of Halogen)

Halogen atoms are crucial substituents in drug design, influencing factors like lipophilicity, metabolic stability, and binding interactions. In the context of indole (B1671886) analogues, the position and nature of the halogen can dramatically modulate biological activity.

Research indicates that the presence of halogens (F, Cl, Br) at positions 5 or 7 of the indole's aromatic ring can significantly affect cytotoxicity and other biological activities. mdpi.com For instance, in some series of indole derivatives, a 4-bromo substitution was found to significantly enhance inhibitory effects on certain enzymes, whereas 3-chloro derivatives showed weaker activity. nih.gov The introduction of a fluorine atom at the C6 position of a related quinoline (B57606) scaffold was shown to improve antiplasmodial activity compared to methoxylated analogues. nih.gov

Table 1: Influence of Halogen Substitution on Biological Activity

Scaffold/SeriesHalogen PositionHalogen TypeObserved Effect on ActivityReference
Indole Derivatives4BromoSignificantly enhanced inhibitory effect (α-glucosidase) nih.gov
Indole Derivatives3ChloroWeakest inhibitory activity in the series nih.gov
Indole Scaffold5 or 7F, Cl, BrInfluences cytotoxicity mdpi.com
5-H Indole DerivativesSide Chain PhenylHalogensIncreased affinity for Benzodiazepine (B76468) Receptor (BzR) nih.gov
5-Cl Indole DerivativesSide Chain PhenylHalogensDecreased affinity for BzR nih.gov
Sulfur-containing FlavonoidsVariousF, Cl, Br, IPotency increases with halogen size (F < I) nih.gov
Styrylquinolines6FluoroImproved antiplasmodial activity over methoxy nih.gov

Impact of Variations in the Ethanone (B97240) and Acetyl Moieties on Activity Profiles

The 3-acetylindole (B1664109) core is a versatile starting material for synthesizing a wide range of biologically active compounds, including alkaloids and chalcones. nih.govthepharmajournal.com Modifications to the ethanone side chain at the C3 position are critical for tuning the activity profile.

Extending the acetyl group or converting it into a more complex side chain often leads to significant changes in biological function. For example, synthesizing chalcone-like structures by reacting 3-acetylindole with various aldehydes can produce compounds with notable antimicrobial and antioxidant activities. thepharmajournal.comresearchgate.net The introduction of a double bond and an ester group at position 3 has been shown to increase cytotoxicity in anticancer studies. mdpi.com

Furthermore, converting the acetyl group into different heterocyclic systems, such as 1,3,4-thiadiazoles or thiophenes, has yielded compounds with potent anti-inflammatory and analgesic properties. nih.govresearchgate.net This highlights that the acetyl moiety can act as a handle for introducing diverse pharmacophoric features. The synthesis of indole-chalcone derivatives has produced potent tubulin polymerization inhibitors, with further modifications to this extended moiety leading to nanomolar efficacy against cancer cell lines. nih.gov

Table 2: Effect of Modifying the C3-Acetyl/Ethanone Moiety

Original MoietyModified MoietyResulting Biological ActivityReference
3-AcetylIndole-ChalconeAntimicrobial, Antioxidant, Anticancer thepharmajournal.comresearchgate.netnih.gov
3-Acetyl3-Cyanoacetyl HydrazoneAnti-inflammatory, Analgesic nih.gov
3-AcetylThiophene Derivative (Tenidap analogue)Anti-inflammatory nih.govresearchgate.net
3-Acetyl(5-Indole)oxazole AlkaloidVarious (Anticancer, Antiviral, etc.) nih.gov
3-Acetyl3-Acylindole via Friedel-CraftsIntermediates for various bioactive compounds researchgate.net

Role of Substituents at the Indole Nitrogen (N1) and Benzene (B151609) Ring Positions on Efficacy

Substitutions on the indole nitrogen (N1) and the benzene portion of the indole ring (positions 4, 5, 6, and 7) are pivotal in defining the efficacy and selectivity of the analogues. The N-H group of the indole ring can act as a hydrogen bond donor, forming crucial interactions with biological macromolecules. nih.gov

Alkylation or arylation at the N1 position can significantly alter a compound's properties. In some series, N-substitution leads to enhanced anti-proliferative activity against cancer cells. nih.gov However, in other contexts, such as for certain CFTR potentiators, methylation at the N1 position results in a marked reduction in activity, suggesting that the N-H proton is involved in a key hydrogen bond interaction with the target. acs.org

Substituents on the benzene ring also play a critical role. The introduction of electron-withdrawing groups can enhance the activity of some compounds. nih.gov Specifically, SAR studies have shown that placing a substituent at the C5 position of the indole ring can enhance anti-tumor activity, while a substituent at C7 can greatly reduce it. nih.gov Similarly, for a series of HIV-1 fusion inhibitors, the linkage position between two indole rings (e.g., 5-5' vs. 6-6') drastically changed the molecular shape and biological activity, with the 6-6' linked scaffold being the most potent. nih.gov

Table 3: Impact of N1 and Benzene Ring Substituents

PositionSubstituent TypeObserved Effect on ActivityReference
N1Alkylation (e.g., Methyl)Marked reduction of activity (CFTR potentiators) acs.org
N1N-substituted derivativesGood anti-proliferative activity (Cancer cells) nih.gov
C5Various substituentsEnhanced anti-tumor activity nih.gov
C7Various substituentsGreatly reduced anti-proliferative activity nih.gov
C5Cl, NO₂Alters SAR profile for BzR ligands compared to 5-H nih.gov
Benzene RingElectron-withdrawing groupsCan enhance anti-tuberculosis activity nih.gov
Benzene RingHalogen groups (F, Cl, Br)Modulates 5-HT₆R binding potencies nih.gov

Identification and Characterization of Key Pharmacophoric Elements within the Indole-Ethanone Scaffold

A pharmacophore is the essential three-dimensional arrangement of functional groups responsible for a drug's biological activity. For the indole-ethanone scaffold, several key pharmacophoric elements have been identified.

The Indole Core: The bicyclic indole structure itself is a primary pharmacophoric element, serving as a versatile and privileged scaffold. nih.govnih.gov Its planar, aromatic nature allows for π-stacking interactions with biological targets, and the N-H group provides a crucial hydrogen bond donor site. mdpi.comnih.gov

The C3-Substituent: The group at the C3 position is a critical interaction point. The oxygen atom of the ethanone (acetyl) group often acts as a hydrogen bond acceptor. Modifications that extend this group can introduce additional interaction sites, such as in indole-chalcones, which have shown potent activity as tubulin inhibitors. mdpi.comnih.gov

Substituents on the Benzene Ring: Specific positions on the benzene ring (C4, C5, C6, C7) are key for modulating selectivity and potency. For example, a substituent at C5 can act as a lipophilic or hydrogen-bonding element that fits into a specific pocket of a target protein. nih.govnih.gov The 4-chloro substituent of the parent compound is one such key element.

The N1-Substituent (or N-H): The indole nitrogen and its potential for substitution represent another key pharmacophoric feature. An unsubstituted N-H is often a vital hydrogen bond donor, while adding a substituent can introduce new steric or electronic properties to probe different regions of a binding site. mdpi.comacs.org

These elements collectively define the interaction profile of the molecule. For instance, a pharmacophore model for benzodiazepine receptor ligands includes a hydrogen bond donor (H1), a hydrogen bond acceptor (A2), and several lipophilic pockets (L1, L2, L3), all of which can be satisfied by different parts of a substituted indole scaffold. mdpi.com

Correlation between Specific Structural Features and Identified Biological Target Interactions

The specific structural features of 1-(4-chloro-1H-indol-3-yl)ethan-1-one analogues can be directly correlated with their interactions at a molecular level with various biological targets.

Protein Kinases: The indole scaffold is a common feature in many protein kinase inhibitors. mdpi.comnih.gov The N-H of the indole ring often forms a hydrogen bond with the "hinge region" of the kinase, a key interaction for potent inhibition. Substituents on the benzene ring and the C3-ethanone moiety can then occupy adjacent hydrophobic and solvent-exposed regions, determining the inhibitor's potency and selectivity for specific kinases. mdpi.com

Tubulin: Indole derivatives, particularly those with a chalcone-like structure extending from the C3 position, are effective microtubule-destabilizing agents. nih.govmdpi.com These compounds often bind to the colchicine (B1669291) site on β-tubulin. The indole ring typically occupies a hydrophobic pocket, while the extended side chain forms additional interactions, preventing tubulin polymerization and arresting the cell cycle in the G2/M phase. nih.gov

DNA and Associated Enzymes: The planar indole ring can act as a DNA intercalator or interact with enzymes involved in DNA replication and maintenance. For example, indolizino[6,7-b]indoles, which incorporate multiple indole-like pharmacophores, can act as dual inhibitors of topoisomerase I/II. nih.gov

These correlations underscore how rational modifications to the this compound scaffold can be used to design potent and selective agents against a wide range of important biological targets.

Computational and Theoretical Investigations in the Research of 1 4 Chloro 1h Indol 3 Yl Ethan 1 One

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as 1-(4-chloro-1H-indol-3-yl)ethan-1-one, and its biological target at the molecular level.

While direct molecular docking studies on this compound are not extensively reported in publicly available literature, the interactions of structurally similar compounds with key biological targets like DNA gyrase and Focal Adhesion Kinase (FAK) provide valuable insights. DNA gyrase is a well-established bacterial enzyme and a target for antibacterial agents, while FAK is a crucial mediator in cell signaling pathways and a target for anticancer therapies.

DNA Gyrase: The binding of inhibitors to DNA gyrase is a critical mechanism for antibacterial action. For instance, studies on 4-chloro-3-nitrobenzene sulfonamide derivatives have demonstrated significant binding affinities with the DNA Gyrase-A protein. researchgate.netacgpubs.org These studies reveal that the presence of a chloro-substituent can influence the binding mode and affinity. Docking simulations of these derivatives have shown binding scores ranging from -7.5 to -8.3 kcal/mol, which are comparable to or better than standard antibiotics like Norfloxacin (-7.3 kcal/mol). researchgate.net It is plausible that this compound could adopt a similar binding pose within the ATP-binding pocket of the GyrB subunit of DNA gyrase, a common binding site for many inhibitors.

CompoundTarget ProteinDocking Score (kcal/mol)Reference
4-chloro-3-nitrobenzene sulfonamide derivative (3a)DNA Gyrase A-8.3 researchgate.net
4-chloro-3-nitrobenzene sulfonamide derivative (3e)DNA Gyrase A-7.7 researchgate.net
Norfloxacin (control)DNA Gyrase A-7.3 researchgate.net
Cyclic diphenylphosphonate (2a)DNA Gyrase-9.08 nih.gov

Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that plays a significant role in cancer cell proliferation, survival, and migration. The docking of various small molecules into the FAK active site has been explored to identify potential inhibitors. For example, a computational study on FDA-approved drugs identified compounds with docking scores as low as -8.91 kcal/mol. mdpi.com Given the indole (B1671886) scaffold's prevalence in kinase inhibitors, it is conceivable that this compound could exhibit inhibitory activity against FAK by interacting with the ATP-binding site.

CompoundTarget ProteinDocking Score (kcal/mol)Reference
AmprenavirFAK-8.91 mdpi.com
Flavin adenine (B156593) dinucleotideFAK-8.47 mdpi.com
BosutinibFAK-8.12 mdpi.com

The stability of a ligand-protein complex is determined by a network of interactions with specific amino acid residues in the binding pocket. For DNA gyrase, key interactions often involve hydrogen bonding and hydrophobic interactions. In the case of 4-anilinoquinazoline (B1210976) derivatives, for example, hydrogen bonds with residues such as Asp73, Asn46, and Arg136 are crucial for binding. The indole nucleus of this compound could potentially form hydrogen bonds via its N-H group, while the chloro and acetyl substituents could engage in hydrophobic and van der Waals interactions with non-polar residues in the active site.

Similarly, in the context of FAK, the binding of inhibitors is often characterized by hydrogen bonds with the hinge region of the kinase domain and hydrophobic interactions with the surrounding pocket. The acetyl group of this compound could act as a hydrogen bond acceptor, a common feature in many kinase inhibitors.

Quantum Chemical Calculations for Electronic Structure and Reactivity Parameters

Quantum chemical calculations provide a detailed understanding of the electronic properties of a molecule, which are fundamental to its reactivity and biological activity. Methods like Density Functional Theory (DFT) can be employed to calculate various molecular descriptors for this compound.

These calculations can determine parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. Furthermore, the distribution of electron density, represented by the molecular electrostatic potential (MEP), can identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for understanding intermolecular interactions.

For a series of indole derivatives, it has been shown that compounds with high electronic energy and dipole moment are effective antibacterial agents. nih.gov Quantum chemical calculations for this compound would allow for the determination of these and other parameters, such as atomic charges and bond orders, providing a comprehensive picture of its electronic structure and potential reactivity.

Predictive Modeling for Biological Activity and Augmenting SAR Insights

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of novel compounds and guide the synthesis of more potent analogs.

For indole derivatives, QSAR models have been successfully developed for various biological activities, including antibacterial and anticancer effects. nih.govnih.gov These models often incorporate a range of descriptors, including topological, electronic, and hydrophobic parameters. For instance, a QSAR study on indole derivatives as antibacterial agents found that for activity against MRSA, a lower value of the shape index (κ2) was favorable. nih.gov

A QSAR model for a series of compounds including this compound could be developed by systematically modifying the indole scaffold and correlating the changes in chemical properties with the observed biological activity. This would help in understanding the Structure-Activity Relationship (SAR) and identifying the key structural features required for optimal activity. For example, the effect of the chloro-substituent at the 4-position and the acetyl group at the 3-position could be systematically evaluated. Such models can augment traditional SAR studies by providing quantitative predictions and highlighting the most influential molecular properties.

Future Research Perspectives and Potential Academic Applications

Design and Synthesis of Advanced Indole-Ethanone Derivatives for Enhanced Activity, Selectivity, and Bioavailability

Future research will heavily focus on the rational design and synthesis of novel derivatives of 1-(4-chloro-1H-indol-3-yl)ethan-1-one to optimize its therapeutic potential. The core principle lies in understanding the structure-activity relationships (SAR), which dictate how chemical modifications influence biological effects. mdpi.com

Key synthetic strategies and design considerations include:

Modification of the Indole (B1671886) Ring: Introducing various substituents at different positions of the indole nucleus can significantly alter the compound's properties. For instance, modifying the N-1 position with different alkyl or aryl groups can impact receptor binding and metabolic stability. eurekaselect.com Exploration of different halogen substitutions at the C-4 position or adding other functional groups to the benzene (B151609) portion of the indole can modulate lipophilicity and electronic properties, thereby affecting activity and selectivity. nih.gov

Alteration of the Ethanone (B97240) Side Chain: The acetyl group at the C-3 position is a prime site for modification. chemijournal.com It can be converted into more complex side chains, such as longer alkyl chains, oximes, hydrazones, or heterocyclic rings, to explore interactions with different biological targets. researchgate.netnih.gov These modifications can lead to derivatives with enhanced potency and novel mechanisms of action. scirp.org

Improving Bioavailability: A significant challenge in drug development is ensuring the compound can reach its target in the body. Future synthetic efforts will aim to create derivatives with improved pharmacokinetic profiles, including better solubility, permeability, and metabolic stability. mdpi.comresearchgate.net This can be achieved by incorporating polar functional groups or employing prodrug strategies. mdpi.com

Systematic exploration of these modifications, guided by SAR studies, will enable the generation of a library of advanced indole-ethanone compounds with fine-tuned properties for specific therapeutic applications. nih.gov

Table 1: Potential Modifications of the this compound Scaffold

Modification SiteExample ModificationPotential Impact
Indole N-1 PositionAlkylation, Arylation, BenzoylationAltered receptor binding, metabolic stability, and potency. eurekaselect.comresearchgate.net
Indole Benzene Ring (C4, C5, C6, C7)Introduction of different halogens, methoxy, or nitro groupsModulated lipophilicity, electronic distribution, and target selectivity. nih.gov
Ethanone Side Chain (C3)Conversion to Schiff bases, thiosemicarbazones, or heterocyclic rings (e.g., thiadiazole, oxadiazole)Enhanced biological activity spectrum (e.g., antimicrobial, anticancer) and novel target interactions. mdpi.comnih.gov
Overall StructureIntroduction of polar groups (e.g., -OH, -COOH)Improved aqueous solubility and bioavailability. researchgate.net

Exploration of Novel Biological Targets and Therapeutic Areas for Indole-Based Compounds

The indole scaffold is known for its diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. nih.govnih.govnih.gov A key future direction is to screen this compound and its newly synthesized derivatives against a wide range of biological targets to uncover novel therapeutic applications.

Potential therapeutic areas for exploration include:

Oncology: Indole derivatives have shown promise as anticancer agents by targeting various pathways, such as tubulin polymerization, protein kinases, and estrogen receptors. mdpi.comnih.gov Research could investigate the potential of chloro-indole ethanones as inhibitors of specific cancer-related targets like Bcl2 family members or the p53/MDM2 pathway. nih.gov

Infectious Diseases: The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. nih.gov Indole-based compounds have demonstrated activity against bacteria and fungi. nih.govresearchgate.net Future studies could explore the efficacy of this compound derivatives against a broad spectrum of microbes, including multidrug-resistant strains. nih.gov

Inflammatory Disorders: Some indole derivatives act as inhibitors of enzymes like cyclooxygenase-2 (COX-2), which are involved in inflammation. eurekaselect.com The anti-inflammatory potential of this compound class could be investigated in models of arthritis, inflammatory bowel disease, and other inflammatory conditions.

Neurodegenerative Diseases: Given the structural similarity of the indole nucleus to neurotransmitters like serotonin (B10506), these compounds may have applications in treating neurological disorders. nih.gov Research could focus on their potential as inhibitors of enzymes like cholinesterases or as modulators of protein aggregation in diseases such as Alzheimer's. nih.gov

Integration of High-Throughput Screening with Advanced Computational Approaches for Accelerated Drug Discovery

The traditional drug discovery process is often lengthy and expensive. The integration of high-throughput screening (HTS) and advanced computational methods offers a powerful strategy to accelerate the identification of promising drug candidates from the indole-ethanone class. yu.eduresearchgate.net

This integrated approach involves several key components:

Virtual Screening: Before synthesizing a large number of derivatives, computational tools can be used to screen virtual libraries of compounds against the three-dimensional structure of a biological target. yu.edu This in silico approach helps to prioritize molecules that are most likely to bind to the target, saving time and resources. youtube.com

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds for their biological activity in automated, cell-based or biochemical assays. yu.eduresearchgate.net A library of synthesized this compound derivatives could be efficiently screened to identify "hits" for a particular disease target.

Computer-Aided Drug Design (CADD): Once initial hits are identified, CADD techniques can be used to analyze their binding modes and predict how structural modifications would improve their potency and selectivity. nih.govmdpi.com This iterative cycle of computational design, chemical synthesis, and biological testing can significantly streamline the lead optimization process. youtube.com

This synergy between computational and experimental approaches will be instrumental in efficiently exploring the vast chemical space of indole-ethanone derivatives and identifying potent and selective drug candidates. mdpi.com

Development of Indole-Based Chemical Probes for Biological Pathway Elucidation

Chemical probes are small molecules designed to selectively interact with a specific protein target within a complex biological system. mskcc.org They are invaluable tools for understanding the function of proteins and elucidating biological pathways. mdpi.com The this compound scaffold can serve as a starting point for the development of such probes.

The development process would involve:

Functionalization: The core indole-ethanone structure can be chemically modified to incorporate reporter tags, such as fluorescent dyes or biotin. mskcc.org For example, a fluorescent tag could be attached to the indole nitrogen or the ethanone side chain.

Application in Research: These tagged molecules, or chemical probes, can be used in a variety of experimental techniques. Fluorescently labeled probes allow for the visualization of the target protein's location and movement within cells using microscopy. mskcc.orgacs.org Biotinylated probes can be used to isolate the target protein and its binding partners from cell lysates for identification by mass spectrometry.

Pathway Discovery: By using these probes to track and manipulate their target proteins, researchers can gain insights into the biological pathways in which these proteins are involved. nih.gov For instance, a probe based on an indole derivative that inhibits a specific kinase could be used to identify the downstream signaling events regulated by that kinase. A related compound, 3-acetylindole (B1664109), has been identified as a stable probe for Sudlow site II on human serum albumin, highlighting the utility of this class of molecules in screening studies. nih.gov

Investigation of Multi-target Activity and Polypharmacology of Indole Derivatives

The traditional "one drug, one target" paradigm is being increasingly complemented by the concept of polypharmacology, where a single drug is designed to interact with multiple targets. wiley.comnih.gov This approach can be particularly effective for treating complex, multifactorial diseases like cancer and neurodegenerative disorders. nih.gov

Indole derivatives are well-suited for a polypharmacological approach due to their ability to bind to a wide range of biological targets. nih.gov Future research on this compound and its analogs should investigate their potential as multi-target agents.

Key research areas in this domain include:

Screening for Promiscuity: Derivatives can be screened against panels of related targets, such as different protein kinases or G-protein coupled receptors, to identify compounds with a desired multi-target profile. nih.gov

Rational Design of Multi-Target Ligands: Computational methods can be employed to design single molecules that can fit into the binding sites of two or more distinct targets. This might involve creating hybrid molecules that combine the structural features required for binding to each target.

Therapeutic Advantages: A multi-target drug could offer enhanced efficacy by simultaneously modulating multiple disease-related pathways. For example, a single indole derivative that inhibits both tumor growth and angiogenesis could be a more effective anticancer agent. Similarly, compounds that inhibit both cholinesterase and amyloid-beta aggregation could be beneficial for Alzheimer's disease. nih.gov

The exploration of the polypharmacology of this compound derivatives represents a sophisticated and promising strategy for developing next-generation therapeutics for complex diseases. wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.